REACTION_CXSMILES
|
[OH-:1].[Na+].BrBr.[Cl:5][C:6]1[C:11]([Cl:12])=[C:10]([Cl:13])[CH:9]=[CH:8][C:7]=1[C:14](=[O:16])C.Cl>O.O1CCOCC1>[Cl:5][C:6]1[C:11]([Cl:12])=[C:10]([Cl:13])[CH:9]=[CH:8][C:7]=1[C:14]([OH:16])=[O:1] |f:0.1|
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Name
|
|
Quantity
|
45.42 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.85 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC(=C1Cl)Cl)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction solution at 0° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
at 0° C. over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 14 hours
|
Duration
|
14 h
|
Type
|
WASH
|
Details
|
washed with dichloromethane (350 ml)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer obtained
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were filtered out
|
Type
|
WASH
|
Details
|
After washing the filtered-out crystals with water
|
Type
|
CUSTOM
|
Details
|
the water was removed by azeotropic distillation with toluene
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.33 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |